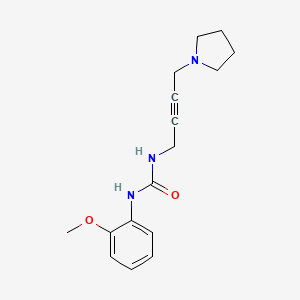
1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a compound with significant potential in pharmacological research. Its structural characteristics suggest various biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, focusing on antibacterial, antifungal, and other therapeutic properties, supported by relevant data tables and case studies.
The molecular formula of this compound is C16H21N3O2, with a molecular weight of 287.36 g/mol. The compound features a methoxy group on the phenyl ring and a pyrrolidine moiety that may influence its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various pyrrolidine derivatives, including those structurally similar to this compound.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| 1-(2-Methoxyphenyl)-3-(4-(pyrrolidin-1... | Not specified | S. aureus, E. coli |
| Sodium pyrrolidide | 0.0039 - 0.025 | S. aureus, E. coli |
| 2,6-Dipiperidino-1,4-dibromobenzene | Not specified | Various Gram-positive bacteria |
| 2,4,6-tripyrrolidinochlorobenzene | Not specified | Various Gram-negative bacteria |
In vitro tests indicated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Case Studies
A study conducted on a series of pyrrolidine derivatives revealed that modifications in the chemical structure could enhance antimicrobial efficacy. For instance, the introduction of halogen substituents demonstrated a marked increase in activity against both Gram-positive and Gram-negative bacteria .
In another case study focusing on the structure–activity relationship (SAR), it was shown that the presence of electron-donating groups on the phenyl ring significantly improved antibacterial properties .
Other Biological Activities
Beyond its antimicrobial properties, preliminary research suggests that this compound may exhibit additional biological activities, including:
Table 2: Potential Biological Activities
| Activity Type | Observations |
|---|---|
| Antifungal | Moderate activity against Candida albicans |
| Analgesic | Potential pain relief properties |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-21-15-9-3-2-8-14(15)18-16(20)17-10-4-5-11-19-12-6-7-13-19/h2-3,8-9H,6-7,10-13H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTMAOUTNAHUAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC#CCN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














